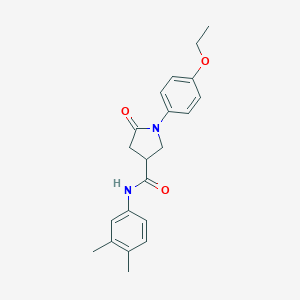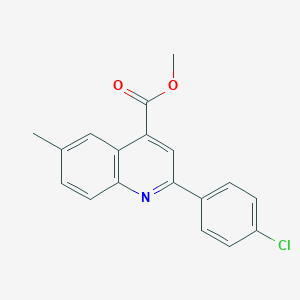![molecular formula C23H25N3 B271346 4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline](/img/structure/B271346.png)
4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline, also known as E-2-(4-ethylpiperazin-1-yl)-N-(4-(2-phenylethenyl)quinolin-8-yl)acetamide, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用機序
The mechanism of action of 4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. This compound has been found to inhibit the activity of several kinases, including AKT and ERK, which are known to play a role in cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline has been found to have a variety of other biochemical and physiological effects. This compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
実験室実験の利点と制限
One of the main advantages of using 4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline in lab experiments is its versatility. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. However, one limitation of this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline. One area of research is the development of new cancer therapies based on this compound. Another area of research is the investigation of the compound's effects on other biological processes, such as inflammation and neurodegenerative diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential toxicity, which will be important for the development of safe and effective therapies.
合成法
The synthesis of 4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline involves a multi-step process that begins with the reaction of 8-hydroxyquinoline with 2-bromoacetophenone to form the intermediate 2-(8-quinolinyl)acetophenone. This intermediate is then reacted with ethyl piperazine and 4-bromostyrene to form the final product.
科学的研究の応用
4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline has been shown to have a variety of applications in scientific research. One of the most promising applications is in the study of cancer. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
特性
製品名 |
4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline |
|---|---|
分子式 |
C23H25N3 |
分子量 |
343.5 g/mol |
IUPAC名 |
4-[(E)-2-[4-(4-ethylpiperazin-1-yl)phenyl]ethenyl]quinoline |
InChI |
InChI=1S/C23H25N3/c1-2-25-15-17-26(18-16-25)21-11-8-19(9-12-21)7-10-20-13-14-24-23-6-4-3-5-22(20)23/h3-14H,2,15-18H2,1H3/b10-7+ |
InChIキー |
NQMWVBRQOSJCBU-JXMROGBWSA-N |
異性体SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)/C=C/C3=CC=NC4=CC=CC=C34 |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)C=CC3=CC=NC4=CC=CC=C34 |
正規SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)C=CC3=CC=NC4=CC=CC=C34 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide](/img/structure/B271273.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271275.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271276.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271278.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271279.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271282.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271283.png)
![5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271286.png)
![3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B271292.png)
![Methyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B271296.png)